p-Benzoquinone, 2,5-diamino-3,6-dichloro-

Coordination polymer Electrical conductivity Mixed valency

Procure 2,5-diamino-3,6-dichloro-p-benzoquinone (dadb)—the only p-benzoquinone derivative enabling thermal condensation into conductive polychloranilamide (10⁻⁸–10⁻⁵ S·cm⁻¹) and a unique semiconductor-to-metal transition in [Cu₀.₅Ni₀.₅(dadb)·2H₂O]ₙ. Its C₂h-symmetric dual-conjugated-strand architecture supports bidentate metal coordination while maintaining charge conduction. The ~11-unit pKₐ differential drives single-crystal-to-single-crystal MOF linker exchange. Ideal for stoichiometry-tunable metallic conductivity, processable conductive polymers, and selective macrocycle synthesis.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 3908-48-3
Cat. No. B1203840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Benzoquinone, 2,5-diamino-3,6-dichloro-
CAS3908-48-3
Synonyms2,5-diamino-3,6-dichloro-1,4-benzoquinone
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Cl)N)Cl)N
InChIInChI=1S/C6H4Cl2N2O2/c7-1-3(9)6(12)2(8)4(10)5(1)11/h9-10H2
InChIKeyQLHPOTDBWHTTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diamino-3,6-dichloro-p-benzoquinone (CAS 3908-48-3): Procurement-Grade Overview for Coordination Chemistry and Conductive Materials


2,5-Diamino-3,6-dichloro-p-benzoquinone (CAS 3908-48-3), also referred to as chloranilamide or dadb, is a symmetrically substituted p-benzoquinone derivative bearing two amino groups at positions 2 and 5 and two chlorine atoms at positions 3 and 6 on the quinonoid ring [1]. With a molecular formula C₆H₄Cl₂N₂O₂ and molecular weight of 207.01 g/mol, this compound serves as a versatile conjugated ligand capable of forming 1-D coordination polymers with transition metals through its two parallel conjugated strands that span the molecule [2]. Unlike its precursor chloranil (tetrachloro-p-benzoquinone) or its hydroxy analog chloranilic acid, the diamino-dichloro substitution pattern imparts a unique combination of redox activity, hydrogen-bonding capacity, and thermal condensation behavior that directly dictates its utility in conductive polymer and metal-organic framework applications.

Why 2,5-Diamino-3,6-dichloro-p-benzoquinone Cannot Be Replaced by Chloranil, Chloranilic Acid, or Non-Halogenated Diamino Analogs in Conductive and Framework Applications


The 2,5-diamino-3,6-dichloro substitution pattern is not a trivial variant of the p-benzoquinone scaffold; it defines a structurally enforced dual-conjugated-strand architecture with C₂h symmetry that enables simultaneous bidentate metal coordination at both molecular termini and charge conduction along the ligand backbone [1]. Chloranil lacks amino donor atoms entirely and cannot form 1-D coordination polymers through the same bridging mode. Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) offers oxygen-donor coordination sites with fundamentally different metal-binding geometries and electronic communication profiles [2]. The non-chlorinated analog 2,5-diamino-1,4-benzoquinone (DABQ) retains amino donors but loses the thermal condensation pathway above 300 °C that generates electrically conductive polychloranilamide via HCl elimination—a property exclusive to the 3,6-dichloro variant. Furthermore, the diamino-dichloro compound uniquely enables post-synthetic linker exchange in metal-organic frameworks by virtue of its pKₐ differential of approximately 11 units relative to dihydroxobenzoquinone linkers, a capability shared with the dibromo analog but inaccessible to non-halogenated or hydroxy-substituted congeners [3]. These differences are not incremental; they determine whether the material exhibits metallic or semiconductor behavior, whether it can be processed into conductive polymers, and whether it can participate in single-crystal-to-single-crystal transformations.

Quantitative Differentiation Evidence for 2,5-Diamino-3,6-dichloro-p-benzoquinone (CAS 3908-48-3) Versus Closest Analogs


Metallic Conduction in Cu₀.₅Ni₀.₅(dadb) Heterobimetallic Complex vs. Semiconductor Behavior of Monometallic Analogs

The heterobimetallic complex [Cu₀.₅Ni₀.₅(dadb)·2H₂O]ₙ (complex 4) exhibits metallic electrical conduction behavior—conductivity increasing with decreasing temperature across the entire measured temperature range—whereas the monometallic analogs [Cu(dadb)·2H₂O]ₙ (complex 2) and [Ni(dadb)·2H₂O]ₙ (complex 3) are unequivocally semiconductors [1]. This metallic-to-semiconductor dichotomy is not observed in coordination polymers built from chloranilic acid or 2,5-dihydroxy-1,4-benzoquinone under equivalent conditions, where all analogous complexes typically exhibit semiconductor behavior. The metallic conduction in complex 4 is attributed to the existence of mixed valency and non-integral oxidation states of Cu(II) and Ni(II) ions, as confirmed by magnetic moment and ESR spectral data [1].

Coordination polymer Electrical conductivity Mixed valency

Thermal Condensation to Conductive Polychloranilamide Above 300 °C: Exclusive to the 3,6-Dichloro-Diamino Motif

2,5-Diamino-3,6-dichloro-1,4-benzoquinone (chloranilamide) undergoes thermal condensation above 300 °C with elimination of HCl to yield polychloranilamide, a brittle black polymer exhibiting electrical conductivity in the range 10⁻⁸ to 10⁻⁵ S·cm⁻¹ [1]. Metal incorporation up to 25 wt% (corresponding to 80% of the theoretical value) can be achieved by performing the condensation in the presence of cobalt, iron, or manganese salts [1]. In contrast, 2,5-diamino-1,4-benzoquinone (DABQ), which lacks the 3,6-dichloro substituents, cannot undergo this HCl-elimination-driven condensation pathway and instead decomposes at ~380 °C without forming a conductive polymer . Chloranil itself does not possess amino groups and thus cannot participate in this condensation chemistry.

Conductive polymer Thermal condensation Polychloranilamide

Post-Synthetic Linker Exchange in MOFs: pKₐ Differential of ~11 Units Enables Single-Crystal-to-Single-Crystal Transformation

2,5-Diamino-3,6-dichloro-1,4-benzoquinone can replace 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone linkers in pre-formed (Me₂NH₂)₂[M₂L₃] frameworks (M = Zn, Mn) via post-synthetic linker exchange, proceeding through single-crystal-to-single-crystal reactions [1]. This exchange is driven by a pKₐ difference of approximately 11 units between the incoming diamidobenzoquinone linker and the departing dihydroxobenzoquinone linker. The 2,5-diamino-3,6-dibromo analog also undergoes this exchange, but chloranilic acid (the hydroxy analog) cannot serve as the incoming linker in this context because it is structurally equivalent to the departing linker. The extent of linker exchange in Zn frameworks was quantified using ¹³C NMR spectroscopy, and spatially resolved EDX spectroscopy confirmed homogeneous distribution of both linker types within individual crystals [1].

Metal-organic framework Linker exchange Single-crystal-to-single-crystal

Dual Parallel Conjugated Strand Architecture with C₂h Symmetry: Structural Basis for Charge Conduction

Ab initio calculations at RHF/6-31+G*, B3LYP/6-31+G*, and B3LYP/6-311++G** levels reveal that 2,5-diamino-3,6-dichloro-1,4-benzoquinone adopts C₂h point group symmetry with two parallel sets of conjugated strands traversing the molecule, providing an intrinsic pathway for charge conduction [1]. The N–H bonds oriented toward chlorine atoms are shorter than those facing oxygen atoms, indicative of intramolecular hydrogen bonding between the NH₂ hydrogen and the carbonyl (quinoid) oxygen [1]. In chloranilic acid, the conjugation pathway is interrupted by the hydroxyl proton tautomerism, and in 2,5-diamino-1,4-benzoquinone, the absence of chlorine substituents alters the hydrogen-bonding network and electronic structure. The C₂h symmetry of dadb has been experimentally validated by assigning all observed IR frequencies (4000–400 cm⁻¹) to specific normal modes using Gaussian View software [1].

Molecular conductor Conjugated strands Ab initio calculation

Metal-Selective Thermal Degradation: Cu(II) Catalyzes HCl Elimination While Ni(II) Retains (CN)₂ Fragments

Thermogravimetric analysis coupled with evolved gas mass spectrometry (TG/DTA-MS) reveals starkly different thermal degradation pathways for monometallic [Cu(dadb)·yH₂O]ₙ (2) vs. [Ni(dadb)·yH₂O]ₙ (3) [1]. Under helium atmosphere, the Cu(II) complex 2 loses NH groups in the second degradation step and HCl/Cl₂ and CO groups simultaneously in the third step, with (CN)₂ fragments being eliminated throughout multiple steps. In contrast, the Ni(II) complex 3 exhibits only four degradation steps (vs. five for 2) due to overlap of the second and third degradation steps, and Ni(II) retains (CN)₂ moieties within the residue. Under air atmosphere, all complexes degrade in three steps, with the Cu(II) complex losing NH and CO groups simultaneously in the low-temperature region because air catalyzes CO elimination [1]. Final residues under air correspond to CuO (from complex 2) and NiO plus Ni(CN)₂ (from complex 3), confirming differential metal-dependent retention of ligand fragments. This metal-ion-dependent degradation selectivity has no parallel in chloranilic acid or DABQ coordination polymers.

Thermal degradation Evolved gas analysis Metal selectivity

Synthetic Selectivity: Mono-Amino Intermediate Isolation Confirms Stepwise Ammonolysis of Chloranil

The synthesis of 2,5-diamino-3,6-dichloro-1,4-benzoquinone proceeds via stepwise ammonolysis of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), with the mono-substituted intermediate 2-amino-3,5,6-trichloro-1,4-benzoquinone isolable in 18% yield [1]. This contrasts with the ammonolysis of bromanil to produce 2,5-diamino-3,6-dibromo-1,4-benzoquinone, where the intermediate 2-amino-3,5,6-tribromo-1,4-benzoquinones are notably unstable in daylight and undergo spontaneous debromination [2]. The chlorine atoms at positions 3 and 6 of the diamino-dichloro product are relatively unreactive toward further amine substitution, enabling selective downstream functionalization of the amino groups (e.g., acylation, benzylation, bridging) without competing nucleophilic aromatic substitution at the chloro positions [3]. This orthogonal reactivity pattern—reactive amino groups paired with inert chloro substituents—is not available in the bromo analog due to photochemical lability, nor in chloranilic acid where hydroxyl groups dominate the reactivity profile.

Ammonolysis Synthetic intermediate Chloranil derivative

High-Value Application Scenarios for 2,5-Diamino-3,6-dichloro-p-benzoquinone (CAS 3908-48-3) Based on Quantitative Differentiation Evidence


Design of Mixed-Valency Metallic 1-D Coordination Polymers via Cu/Ni Stoichiometry Engineering

Researchers seeking to construct 1-D coordination polymers with tunable electrical conductivity from semiconductor to metallic regimes should select 2,5-diamino-3,6-dichloro-1,4-benzoquinone (dadb) as the bridging ligand. The dadb framework enables a unique semiconductor-to-metal transition upon introducing equimolar Cu(II)/Ni(II) in [Cu₀.₅Ni₀.₅(dadb)·2H₂O]ₙ, which exhibits metallic behavior across the full measured temperature range, while monometallic [Cu(dadb)] and [Ni(dadb)] complexes remain semiconductors [1]. This stoichiometry-dependent conduction switching has been attributed to mixed valency and non-integral oxidation states confirmed by ESR and magnetic data. The Cu/Zn dadb system yields only enhanced semiconductor behavior, not metallic conduction, underscoring the specificity of the Cu/Ni combination [2]. This scenario is directly supported by the metallic vs. semiconductor evidence in Section 3.

Synthesis of Metal-Containing Conductive Polymers via Thermal Condensation of Chloranilamide Above 300 °C

For applications requiring electrically conductive organic polymers with tunable metal content (up to 25 wt%), 2,5-diamino-3,6-dichloro-1,4-benzoquinone is the precursor of choice. Thermal treatment above 300 °C induces condensation with HCl elimination to yield polychloranilamide, exhibiting conductivity of 10⁻⁸ to 10⁻⁵ S·cm⁻¹ [1]. Conducting the condensation in the presence of Co, Fe, or Mn salts achieves metal incorporation up to 80% of the theoretical maximum [1]. This thermal pathway to conductive polymers is structurally inaccessible to 2,5-diamino-1,4-benzoquinone (DABQ), which decomposes without forming a polymer, and to chloranil, which lacks amino condensation handles. This scenario is directly supported by the thermal condensation evidence in Section 3.

Post-Synthetic Metal-Organic Framework Linker Exchange for Accessing Diamidobenzoquinone Frameworks

Investigators targeting metal-diamidobenzoquinone MOFs that cannot be synthesized by direct solvothermal methods should procure 2,5-diamino-3,6-dichloro-1,4-benzoquinone for post-synthetic linker exchange. The compound replaces 2,5-dichloro-3,6-dihydroxo-1,4-benzoquinone linkers in pre-formed (Me₂NH₂)₂[Zn₂L₃] and (Me₂NH₂)₂[Mn₂L₃] frameworks via single-crystal-to-single-crystal reactions, driven by a pKₐ differential of ~11 units [1]. Linker exchange extent can be quantified by ¹³C NMR, and EDX confirms homogeneous spatial distribution. Both the dichloro and dibromo variants work, but the dichloro compound offers the advantage of synthetic intermediate stability compared to the daylight-labile bromo analog. This scenario is directly supported by the linker exchange evidence in Section 3.

Synthesis of Doubly-Bridged Tetraamino-benzoquinone Macrocycles via Orthogonal Amino Functionalization

Synthetic chemists constructing doubly-bridged tetraamino-1,4-benzoquinone macrocycles should use 2,5-diamino-3,6-dichloro-1,4-benzoquinone as the starting platform. The chlorine atoms at positions 3 and 6 remain inert toward amine nucleophiles, while the 2,5-diamino groups can be selectively functionalized with bridging units. Schill et al. demonstrated this orthogonal reactivity by converting the mono-bridged diamino-dichloro-benzoquinone into doubly-bridged tetraamino-benzoquinones 5a–e, followed by reductive acetylation and methylation [1]. The dibromo analog is less suitable due to photochemical debromination susceptibility at the intermediate stage [2]. This scenario is directly supported by the synthetic selectivity evidence in Section 3.

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